molecular formula C12H12BrF3O2 B1397874 Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate CAS No. 1237535-81-7

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No. B1397874
CAS RN: 1237535-81-7
M. Wt: 325.12 g/mol
InChI Key: XKXIEAYUTFPKAN-UHFFFAOYSA-N
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Description

“Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate” is a chemical compound with the linear formula C13H15BrF3NO2 . It is related to other compounds such as “tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” and “tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate” which have similar structures .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate” is represented by the InChI code 1S/C12H11BrF4O2/c1-11(2,3)19-10(18)7-4-6(12(15,16)17)5-8(13)9(7)14/h4-5H,1-3H3 . This indicates that the molecule consists of a benzoate group attached to a tert-butyl group, with bromo and trifluoromethyl substituents on the benzene ring.


Physical And Chemical Properties Analysis

“Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 343.12 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Steric Effects in Chemical Reactions :

    • Schlosser et al. (2006) investigated the impact of steric pressure in chemical reactions, particularly focusing on the role of the trifluoromethyl group in tert-butyl 3-bromo-5-(trifluoromethyl)benzoate. They found that this group can act as both an emitter and transmitter of steric pressure, affecting the reaction outcomes (Schlosser et al., 2006).
  • Synthesis of Water-Soluble Free Radicals :

    • Marx and Rassat (2002) demonstrated the synthesis of a highly water-soluble, stable free radical using tert-butyl 3-bromo-5-(trifluoromethyl)benzoate. This synthesis is significant for creating free radicals that are more applicable in aqueous environments (Marx & Rassat, 2002).
  • Improved Access to Functional Materials :

    • In 2020, Kopp, Schiemann, and Fleck developed a method to synthesize tert-butyl aryl sulfides, which are key building blocks in various functional materials, through an environmentally compliant process. This method leverages the tert-butyl group for improved synthesis outcomes (Kopp, Schiemann & Fleck, 2020).
  • Antibiotic Synthesis :

    • Sunasee and Clive (2008) described a method for synthesizing derivatives of tert-butyl benzoates, including tert-butyl 3-bromo-5-(trifluoromethyl)benzoate. This method has applications in the synthesis of antimicrobial compounds (Sunasee & Clive, 2008).
  • Synthesis of Novel Organic Compounds :

    • Li, Wang, and Zhang (2017) synthesized a series of new tert-butyl- and bromo-functionalized organic compounds, highlighting the versatility of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate in creating structurally diverse molecules (Li, Wang & Zhang, 2017).
  • Innovations in Organic Synthesis :

    • Arredondo, Li, and Balsells (2014) developed a method for the preparation of tert-butyl 3-bromo-5-formylbenzoate, highlighting the chemical versatility and applications of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate in organic synthesis (Arredondo, Li & Balsells, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 3-bromo-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-8(12(14,15)16)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIEAYUTFPKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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